1-(4-fluorobenzyl)-4-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZITCHBPNXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluorobenzyl 4 Nitro 1h Pyrazole and Its Analogues
Historical Development of Pyrazole (B372694) Synthesis with Relevance to Nitro and N-Substituted Derivatives
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available for creating its derivatives.
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and widely used method for constructing the pyrazole ring. nih.gov The classic reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. jk-sci.comslideshare.net The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com
A key feature of the Knorr synthesis is its versatility. Variations of the reaction, such as using β-ketoesters, lead to the formation of pyrazolones, which are tautomers of hydroxypyrazoles. chemhelpasap.com The reaction conditions are generally robust, and the high reactivity of hydrazines combined with the thermodynamic stability of the resulting aromatic pyrazole product often leads to high yields. chemhelpasap.com
Modifications to the Knorr synthesis have been developed to improve yields, reduce reaction times, and facilitate the synthesis of more complex derivatives. For instance, acid catalysis has been shown to significantly affect the rate of pyrazole formation by activating the carbonyl carbons for nucleophilic attack by the nitrogen atoms. nih.gov The choice of solvent and catalyst can also influence the reaction's efficiency. nih.gov
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. frontiersin.org Several MCRs have been developed for the synthesis of highly substituted pyrazole scaffolds. These reactions often combine aldehydes, active methylene (B1212753) compounds, hydrazine derivatives, and other building blocks in a one-pot procedure. mdpi.com
For example, a four-component reaction involving (hetero)aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce densely functionalized 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com These MCRs offer a time-efficient pathway to complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses. mdpi.com The development of MCRs for pyrazole synthesis avoids the need for potentially hazardous reagents like hydrazine by forming the crucial N-N bond during the reaction sequence. nih.gov
| Methodology | Reactants | Key Features | Advantages |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Hydrazine derivative + 1,3-Dicarbonyl compound | Condensation followed by cyclization/dehydration. jk-sci.com | Robust, versatile, generally high yields. chemhelpasap.com |
| Multicomponent Reactions (MCRs) | Aldehydes, active methylene compounds, hydrazines, etc. | One-pot synthesis of highly substituted pyrazoles. mdpi.com | High efficiency, atom economy, rapid complexity generation. frontiersin.org |
Targeted Synthesis of 4-Nitropyrazoles
The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step in synthesizing the target compound. This is typically achieved through electrophilic nitration of a pre-formed pyrazole ring.
Direct nitration of pyrazole is a common method for producing nitropyrazoles. Various nitrating agents and conditions have been employed, with the choice often depending on the desired outcome and the other substituents present on the pyrazole ring. Common nitrating systems include:
Mixed Acid (HNO₃/H₂SO₄): A mixture of concentrated or fuming nitric acid and sulfuric acid is a powerful nitrating agent used for many aromatic and heterocyclic compounds. semanticscholar.org
Acetyl Nitrate (B79036) (HNO₃/Acetic Anhydride): This reagent, often generated in situ, can selectively nitrate the 4-position of the pyrazole ring. cdnsciencepub.com
Fuming HNO₃/Fuming H₂SO₄: This combination provides a potent nitrating environment capable of introducing nitro groups onto the pyrazole ring. nih.gov
Nitric Acid/Trifluoroacetic Anhydride: This system can afford mononitro derivatives of various five-membered heterocycles, including pyrazoles. semanticscholar.org
The reactivity of the pyrazole ring towards nitration is influenced by the reaction conditions. Nitration in mixed acids often involves the attack of the nitronium ion (NO₂⁺) on the protonated pyrazole (the conjugate acid), whereas nitration with acetyl nitrate may involve the neutral pyrazole molecule. cdnsciencepub.com
Achieving regioselectivity—specifically, nitration at the C4 position—is crucial. The 4-position of the pyrazole ring is often electronically favored for electrophilic substitution. cdnsciencepub.com Several strategies ensure the selective formation of 4-nitropyrazoles:
Direct Nitration: For many N-substituted pyrazoles, such as 1-phenylpyrazole, direct nitration with agents like acetyl nitrate selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com
Rearrangement of N-nitropyrazole: N-nitropyrazole can be rearranged to 4-nitropyrazole in the presence of sulfuric acid. nih.gov
Cyclocondensation Approaches: A regioselective method for synthesizing N1-substituted-4-nitropyrazole-5-carboxylates involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various hydrazines. rsc.org This approach builds the 4-nitropyrazole ring with predetermined regiochemistry, avoiding potential isomeric mixtures that can arise from direct alkylation of 4-nitro-1H-pyrazole. rsc.org
Guided C-H Activation: Transition-metal-catalyzed C-H activation provides a modern approach for the functionalization of the pyrazole scaffold. nih.govacs.org While often used for arylation, these principles can be applied to control regioselectivity in the synthesis of complex pyrazoles. nih.gov
| Nitrating Agent | Substrate | Position of Nitration | Reference |
|---|---|---|---|
| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | 4-position | nih.gov |
| Acetyl Nitrate (HNO₃/Ac₂O) | 1-Phenylpyrazole | 4-position (on pyrazole ring) | cdnsciencepub.com |
| HNO₃ / H₂SO₄ | N-Nitropyrazole | Rearrangement to 4-Nitropyrazole | nih.gov |
N-Alkylation Strategies for Pyrazole Derivatives
The final step in the synthesis of 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole is the N-alkylation of the 4-nitropyrazole intermediate. This reaction involves the formation of a new nitrogen-carbon bond by reacting the pyrazole with an alkylating agent, in this case, a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide).
The N-alkylation of unsymmetrical pyrazoles like 4-nitropyrazole can potentially yield two regioisomers: the N1- and N2-substituted products. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base used, and the solvent.
A common procedure involves deprotonating the pyrazole with a suitable base, such as sodium hydride (NaH), to form the pyrazolate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. beilstein-journals.orgnih.gov The choice of solvent can play a significant role; for example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation in related azole systems. beilstein-journals.org Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are also commonly used and can increase the rate of substitution. nih.gov
For the synthesis of the target compound, the reaction would proceed as follows:
Deprotonation: 4-nitro-1H-pyrazole is treated with a base (e.g., NaH) in an aprotic solvent (e.g., THF or DMF) to generate the 4-nitropyrazolate anion.
Nucleophilic Substitution: 4-fluorobenzyl bromide is added to the solution, and the pyrazolate anion attacks the benzylic carbon, displacing the bromide and forming this compound.
The synthesis of a closely related compound, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is achieved through the direct difluoromethylation of 4-nitro-1H-pyrazole, highlighting the viability of direct N-functionalization of the 4-nitropyrazole core. exsyncorp.com
Selective N1-Alkylation with Fluorobenzyl Moieties
The introduction of the 4-fluorobenzyl group onto the pyrazole nucleus is a crucial step. This is typically achieved via a nucleophilic substitution reaction where the pyrazole anion attacks the benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). The reaction is generally performed under basic conditions to deprotonate the pyrazole's N-H, thus activating it as a nucleophile. semanticscholar.orgresearchgate.net Common bases include potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netacs.org
For unsymmetrically substituted pyrazoles, achieving selective N1-alkylation is a primary synthetic hurdle. researchgate.netnih.gov The challenge lies in directing the alkylating agent to the desired nitrogen atom, as reactions often yield a mixture of N1 and N2 regioisomers. nih.gov Recently, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed to significantly improve N1 selectivity. acs.org After the selective alkylation, the silyl (B83357) group is removed to yield the N-methyl pyrazole, a strategy that could be adapted for benzyl (B1604629) groups. acs.org
Control of Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
The N-alkylation of unsymmetrical pyrazoles (e.g., those substituted at the 3- or 5-position) can lead to two possible regioisomeric products, which are often difficult to separate. nih.govconicet.gov.ar The ratio of these isomers is influenced by several factors, including steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the solvent, and the catalyst used. semanticscholar.orgmdpi.comresearchgate.net
Steric hindrance is a key factor; alkylation tends to occur at the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the reaction favors substitution at the nitrogen adjacent to the smaller methyl group over the bulkier phenyl group. mdpi.com The development of catalyst-controlled selective alkylation methods is an active area of research to overcome substrate-controlled outcomes. nih.gov
Catalytic and Solvent Effects on Regioselectivity
The choice of solvent and catalyst plays a pivotal role in directing the regiochemical outcome of N-alkylation. While traditional methods often result in poor selectivity, modern approaches have shown that specific reaction media can dramatically enhance the formation of a single isomer. conicet.gov.arresearchgate.net
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to significantly improve regioselectivity in pyrazole formation. conicet.gov.ar In the condensation of 1,3-diketones with methylhydrazine, switching the solvent from ethanol (B145695) to HFIP can increase the ratio of the desired regioisomer from poor to almost exclusive formation (>95%). conicet.gov.ar Similarly, the regioselectivity of cyclocondensation reactions to form pyrazoles can be inverted by switching between protic and aprotic solvents. researchgate.netnih.gov
Catalysis also offers a powerful tool for controlling selectivity. While many alkylations are performed under basic conditions, acid-catalyzed methods have also been developed. semanticscholar.org Furthermore, enzymatic catalysis, using engineered enzymes, has achieved unprecedented regioselectivity (>99%) for the N-alkylation of pyrazoles with simple haloalkanes, demonstrating a promising future for biocatalysis in this field. nih.gov
Table 1: Effect of Solvents on Regioselectivity in Pyrazole Synthesis
| Precursors | Solvent | Regioisomeric Ratio (Isomer 1: Isomer 2) | Reference |
|---|---|---|---|
| 1,3-Diketone + Methylhydrazine | Ethanol | Low to moderate selectivity | conicet.gov.ar |
| 1,3-Diketone + Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Improved selectivity | conicet.gov.ar |
| 1,3-Diketone + Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | conicet.gov.ar |
| β-Enamino diketone + Phenylhydrazine (B124118) | Protic Solvents (e.g., Ethanol) | Favors Isomer 2 | researchgate.net |
| β-Enamino diketone + Phenylhydrazine | Aprotic Solvents (e.g., Toluene) | Favors Isomer 3 | researchgate.net |
Green Chemistry Principles in Pyrazole Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, the synthesis of pyrazoles has seen a significant shift towards green chemistry principles. researchgate.netresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and minimize energy consumption. acs.orgthieme-connect.com Key strategies include the use of water as a solvent, solvent-free reaction conditions, microwave and ultrasound assistance, and the development of reusable catalysts. thieme-connect.comias.ac.in
Solvent-Free and Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and eco-friendly alternative to conventional heating for synthesizing pyrazole derivatives. tandfonline.comrsc.orgbenthamdirect.comdergipark.org.tr Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. researchgate.netnih.gov This technique minimizes the consumption of hazardous solvents and energy, aligning with green chemistry goals. tandfonline.com
Solvent-free, or solid-state, synthesis is another important green methodology. rsc.orgtandfonline.com Reactions can be carried out by mixing reactants in the absence of a solvent, sometimes with the aid of a catalyst or by grinding. rsc.orgacs.org Phase-transfer catalysis has also been successfully employed for the N-alkylation of pyrazoles under solvent-free conditions, offering high yields and avoiding common side reactions. researchgate.net These methods reduce the environmental impact associated with solvent use, waste, and purification. tandfonline.comacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles
| Method | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating (80 °C) | SnCl₂ | - | 1.4 hours | 80% | nih.gov |
| Microwave Irradiation | SnCl₂ | - | 25 minutes | 88% | nih.gov |
| Conventional Stirring (RT) | KOtBu | Methanol | - | - | nih.gov |
| Microwave Irradiation | KOtBu | Methanol | < 5 minutes | Excellent | nih.gov |
Catalytic Systems for Enhanced Efficiency
The development of efficient and recyclable catalytic systems is a cornerstone of green pyrazole synthesis. researchgate.netias.ac.in Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. thieme-connect.com Examples include nano-ZnO, which has been used for the efficient synthesis of 1,3,5-substituted pyrazoles with high yields and short reaction times. mdpi.com Other systems involve using water as a green solvent in conjunction with catalysts like catalytic imidazole (B134444) or cerium oxide/copper oxide nanocomposites. acs.orgthieme-connect.com These aqueous methods avoid the use of toxic organic solvents and often simplify product purification. thieme-connect.comrsc.org
Advanced Synthetic Techniques
Beyond traditional methods, advanced synthetic techniques are being employed to construct pyrazole rings with greater efficiency and complexity. mdpi.com Multicomponent reactions (MCRs) are a powerful strategy, allowing the synthesis of complex molecules like pyranopyrazoles in a single, one-pot operation from multiple starting materials. nih.gov MCRs are highly atom-economical and step-economical, reducing the number of synthetic and purification steps required. nih.govmdpi.com
Other advanced approaches include the use of transition-metal catalysis, such as copper- or palladium-catalyzed reactions, to form the pyrazole ring or to functionalize it. mdpi.comorganic-chemistry.org One-pot protocols that combine several reaction steps, such as the formation of a 1,3-diketone followed by heterocyclization with hydrazine, streamline the synthesis of complex pyrazoles from simple arenes and carboxylic acids. mdpi.com These modern methods provide versatile and efficient pathways to a wide range of substituted pyrazole derivatives.
Flow Chemistry Applications in Pyrazole Synthesis
Continuous-flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and efficiency. mdpi.comresearchgate.net These advantages are particularly pertinent for reactions involving hazardous reagents or intermediates, such as nitration processes or the handling of unstable diazo compounds, which are common in pyrazole synthesis. allfordrugs.comeuropa.eu The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, while superior heat transfer capabilities effectively dissipate heat from highly exothermic reactions, preventing the formation of dangerous hotspots. europa.eu
The adaptation of classical pyrazole synthesis methods to continuous-flow setups has enabled the development of more efficient, scalable, and environmentally friendly processes. mdpi.com Key strategies include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives and 1,3-dipolar cycloadditions. mdpi.comrsc.org
One notable application is the two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.org This process involves a copper-mediated homocoupling of an alkyne to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine to yield the pyrazole product. rsc.org The entire sequence is performed in a telescoped manner without the need to isolate intermediates. rsc.orgrsc.org
Another powerful approach is the "assembly line" synthesis, which passes a common chemical core through sequential reactor modules to build molecular complexity. nih.gov This has been successfully applied to create a library of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov The process involves the in-situ formation of diazoalkanes in a flow reactor, followed by a [3+2] cycloaddition. nih.gov This method is particularly relevant for synthesizing fluorinated analogues and demonstrates the modularity of flow chemistry in creating diverse structures. The safe handling of potentially explosive diazoalkanes at elevated temperatures is a significant advantage of this flow-based approach. nih.gov
Furthermore, a two-step continuous gas/liquid–liquid/liquid flow process has been developed specifically for the preparation of 4-fluoropyrazole systems. beilstein-journals.org This method starts with a diketone, which is first subjected to direct fluorination with fluorine gas in the flow reactor. The resulting fluorodiketone is then reacted with a hydrazine in the second stage of the continuous process to form the 4-fluoropyrazole. beilstein-journals.org
The table below summarizes key findings from various research efforts in the application of flow chemistry to pyrazole synthesis, showcasing the versatility and efficiency of this technology.
| Synthesis Strategy | Reactants | Key Conditions | Residence Time | Yield | Citation(s) |
| Two-Step Diyne-Hydrazine Cyclization | Terminal Alkynes, Hydrazine Monohydrate | Copper-catalyzed homocoupling followed by Cope-type hydroamination at 140°C | 87.5 min (hydroamination step) | 84-98% | rsc.orgrsc.org |
| Assembly Line Synthesis | Fluorinated Amines, Alkynes | Sequential diazoalkane formation and [3+2] cycloaddition | 31.7 min (total for a four-step synthesis) | 34% (telescoped), 75% (individual modules) | nih.gov |
| Two-Stage Diketone Fluorination | Diketones, Fluorine Gas, Hydrazines | Gas/liquid fluorination followed by liquid/liquid cyclocondensation | Not specified | Moderate to Good | beilstein-journals.org |
| Knorr Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | Reaction in DMF | Not specified | Similar to batch, but with more efficient workup | mdpi.com |
| Two-Stage from Acetophenones | Acetophenones, DMADMF, Hydrazine | Steel coil at 170°C followed by glass mixer-chip at 150°C | 10 min (first step), 2 min (second step) | High yields | galchimia.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Single-Crystal X-ray Diffraction StudiesA search of crystallographic databases and chemical literature yielded no single-crystal X-ray diffraction studies for 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole. Consequently, information regarding its precise molecular geometry, conformational preferences, crystal packing, and specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-stacking) is unavailable.
A table of mentioned compounds is provided below as requested.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The calculated exact mass of the neutral molecule C₁₀H₈FN₃O₂ is 237.0599, and the protonated species [M+H]⁺ observed in positive ion mode ESI-HRMS would have an m/z of 238.0677.
For this compound, the fragmentation is expected to be initiated by several key pathways:
Loss of the nitro group: A primary fragmentation would be the loss of a nitro radical (•NO₂) or nitrogen dioxide, leading to a significant fragment ion at [M–NO₂]⁺.
Cleavage of the benzyl (B1604629) group: The bond between the pyrazole (B372694) nitrogen and the benzyl CH₂ group is susceptible to cleavage. This can result in the formation of a fluorobenzyl cation (C₇H₆F⁺, m/z 109.04) or a 4-nitropyrazole radical cation.
Fragmentation of the pyrazole ring: Following initial losses, the pyrazole ring itself can fragment, typically through the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net
A plausible fragmentation pathway is outlined in the table below.
Table 1: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | C₁₀H₉FN₃O₂⁺ | Protonated molecular ion |
| [M-NO₂]⁺ | C₁₀H₈FN₂⁺ | Loss of nitro group from the molecular ion |
| C₇H₆F⁺ | Fluorobenzyl cation | Cleavage of the N-CH₂ bond |
Note: This table is based on general fragmentation patterns of related pyrazole compounds. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Assignment of Characteristic Functional Group Vibrations (Nitro, Pyrazole Ring, Fluorobenzyl)
The vibrational spectrum of this compound can be dissected into contributions from its three main structural components: the nitro group, the pyrazole ring, and the fluorobenzyl moiety. The assignment of these characteristic vibrations is crucial for structural confirmation.
Nitro Group (NO₂): Aromatic nitro compounds consistently display two strong, characteristic stretching vibrations in the FT-IR spectrum. researchgate.net The asymmetric stretching vibration (νas) typically appears in the 1560–1520 cm⁻¹ region, while the symmetric stretching vibration (νs) is found in the 1355–1340 cm⁻¹ range. researchgate.net
Pyrazole Ring: The pyrazole ring exhibits several characteristic vibrations. C=N stretching vibrations are expected in the 1650-1590 cm⁻¹ region. C-N stretching vibrations of the pyrazole ring are typically observed around 1290 cm⁻¹. researchgate.net Ring breathing modes and other deformations occur at lower frequencies.
Fluorobenzyl Group: This group contributes several distinct bands. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge appears in the 2950–2850 cm⁻¹ range. Aromatic C=C stretching vibrations occur in the 1600–1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band, typically in the 1250–1100 cm⁻¹ range, which is a key indicator for the presence of the fluorine substituent.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1560–1520 | FT-IR |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1355–1340 | FT-IR |
| Pyrazole Ring | C=N Stretch | 1650–1590 | FT-IR, Raman |
| Pyrazole Ring | C-N Stretch | ~1290 | FT-IR, Raman |
| Fluorobenzyl | Aromatic C-H Stretch | 3100–3000 | FT-IR, Raman |
| Fluorobenzyl | Aliphatic C-H Stretch (-CH₂-) | 2950–2850 | FT-IR, Raman |
| Fluorobenzyl | Aromatic C=C Stretch | 1600–1450 | FT-IR, Raman |
Note: The expected wavenumber ranges are based on data for similar functional groups and compounds. researchgate.netesisresearch.orgnih.gov
Conformational Sensitivity and Environmental Effects on Vibrational Modes
The vibrational modes of this compound can be influenced by both its conformation and its chemical environment.
Conformational Sensitivity: The molecule possesses conformational flexibility, primarily around the single bond connecting the benzyl group's methylene carbon to the pyrazole ring's nitrogen atom. Rotation around this bond can lead to different spatial arrangements (conformers). Low-frequency vibrational modes, such as torsional and rocking modes involving the benzyl and pyrazole rings, are particularly sensitive to these conformational changes. esisresearch.org
Environmental Effects: The polarity of the solvent can significantly affect the vibrational frequencies, a phenomenon known as solvatochromism. The nitro group, being highly polar, is particularly susceptible to these effects. In polar solvents, dipole-dipole interactions can lead to a shift in the NO₂ stretching frequencies, typically to lower wavenumbers, compared to measurements in nonpolar solvents or the solid state. nih.gov Hydrogen bonding with protic solvents can also perturb the vibrational modes of the pyrazole ring nitrogens.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is used to study the electronic structure and photophysical properties of conjugated systems. The UV-Vis spectrum of this compound is dictated by the chromophores present in its structure, namely the 4-nitropyrazole and the 4-fluorobenzyl moieties.
The absorption spectrum is expected to be characterized by two main types of electronic transitions:
π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-intensity (high molar absorptivity) and occur in molecules with conjugated systems. In this compound, π→π* transitions are associated with the aromatic systems of the pyrazole and fluorophenyl rings. The conjugation across the 4-nitropyrazole system is expected to give rise to a strong absorption band.
n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. libretexts.orgslideshare.net The nitro group possesses lone pairs of electrons on its oxygen atoms, making n→π* transitions possible. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths (lower energy). libretexts.org
The combination of the electron-donating pyrazole ring (substituted at N-1) and the strongly electron-withdrawing nitro group at position 4 creates an intramolecular charge transfer (ICT) character. nih.gov This ICT can result in a bathochromic (red) shift of the main absorption band to a longer wavelength.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|---|
| π→π* | π → π* | 4-Nitropyrazole, Fluorophenyl ring | 200–350 nm | High |
Note: The expected wavelength regions are estimations based on general principles of UV-Vis spectroscopy for organic molecules. libretexts.orglibretexts.orgslideshare.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No published studies were found that performed DFT calculations on 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole. Consequently, data for the following subsections are unavailable:
Geometry Optimization and Conformational Analysis
Information regarding the optimized bond lengths, bond angles, and conformational preferences of this compound is not available in the scientific literature.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, Molecular Electrostatic Potential)
There are no specific findings on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or the molecular electrostatic potential (MEP) map for this compound. Such analyses are crucial for understanding a molecule's electronic behavior and reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational predictions for NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound have not been reported.
Reactivity Descriptors and Site Selectivity Prediction
Analyses of global and local reactivity descriptors (such as chemical hardness, softness, and Fukui functions) to predict the reactive sites of this compound are absent from the literature.
Molecular Dynamics (MD) Simulations
Specific molecular dynamics simulations to investigate the dynamic behavior of this compound have not been documented.
Conformational Dynamics and Flexibility of the Compound
There is no available research detailing the conformational flexibility, dynamic behavior, or stability of different conformers of this compound over time.
Intermolecular Interactions and Solvent Effects
No specific studies on the intermolecular interactions or solvent effects for this compound were found. Generally, for related pyrazole (B372694) compounds, intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces are significant in their solid-state structures. globalresearchonline.net The presence of the nitro group and the fluorobenzyl group would be expected to introduce strong dipole-dipole interactions. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Computational studies on other pyrazoles have shown that solvent polarity can significantly influence tautomeric equilibria and molecular stability. nih.gov For this compound, polar solvents would likely interact with the polar nitro group and the pyrazole ring nitrogens, potentially influencing its conformational preferences and electronic properties. However, without specific computational experiments like molecular dynamics simulations in various solvent boxes, any discussion remains speculative.
Binding Mode Prediction for Mechanistic Interaction Studies
There are no available binding mode prediction studies for this compound for mechanistic interaction studies. Molecular docking is a common computational technique used to predict how a molecule might interact with a protein's active site. Studies on other pyrazole derivatives have explored their interactions with various biological targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govresearchgate.net For this compound, the 4-fluorobenzyl group would likely engage in hydrophobic or π-π stacking interactions, while the nitro group and pyrazole nitrogens could act as hydrogen bond acceptors. Specific predictions, however, require targeted docking and simulation studies which are not present in the literature.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis
A QTAIM or NCI plot analysis for this compound has not been published. These analyses provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule and between molecules. researchgate.net For related heterocyclic systems, QTAIM has been used to characterize the strength of intramolecular hydrogen bonds and other weak interactions. NCI plots are used to visualize regions of steric repulsion, van der Waals interactions, and hydrogen bonding. While these methods could be applied to understand the intramolecular and intermolecular forces governing this compound, the necessary computational data is currently unavailable.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Specific NBO analysis data for this compound is not available. NBO analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net For substituted pyrazoles, NBO analysis often reveals significant electron delocalization within the pyrazole ring and charge transfer between the ring and its substituents. The electron-withdrawing nitro group and the fluorobenzyl group would be expected to have a substantial impact on the electronic structure and charge distribution of the molecule, but quantitative data from NBO calculations are absent from the literature.
Reaction Mechanism Elucidation via Computational Pathways
There are no computational studies elucidating the specific reaction mechanism for the synthesis of this compound. Computational chemistry is frequently used to map reaction pathways, calculate transition state energies, and determine the kinetics and thermodynamics of chemical reactions. mdpi.com The synthesis of N-substituted nitropyrazoles can involve several steps, including the nitration of the pyrazole ring and the subsequent N-alkylation. researchgate.netmdpi.com Theoretical studies on the nitration of pyrazole and the cycloaddition reactions to form pyrazole rings have been conducted for other systems, providing mechanistic insights. mdpi.comnih.gov However, a dedicated computational study on the specific pathways leading to this compound is not documented.
Reactivity and Reaction Mechanisms of 1 4 Fluorobenzyl 4 Nitro 1h Pyrazole
Reactions Involving the Nitro Group
The reduction of the nitro group is a fundamental transformation, providing a gateway to a variety of other functionalities, most notably the corresponding amino compound, 1-(4-fluorobenzyl)-4-amino-1H-pyrazole. This conversion is of significant interest as aromatic amines are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. jsynthchem.com The reduction can be achieved through several established methods, each with its own set of conditions and selectivities.
Common reduction pathways include:
Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes. wikipedia.org The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. wikipedia.org This method is generally clean and high-yielding.
Metal-Acid Systems: Classic reduction methods often employ a metal in an acidic medium. A common example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com Stannous chloride (SnCl₂), particularly its dihydrate form (SnCl₂·2H₂O), is also a mild and effective reagent for this purpose, often used in solvents like ethanol (B145695) or ethyl acetate. stackexchange.com
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to other products like azo compounds, other hydride-based systems can be employed. jsynthchem.comwikipedia.org For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.comnih.gov
Besides complete reduction to the amine, partial reduction can lead to other functionalities such as hydroxylamines or oximes, although the formation of the amine is typically the most common and desired outcome for nitroarenes. wikipedia.org The choice of reagent and reaction conditions allows for control over the final product.
| Reducing Agent/System | Typical Conditions | Primary Product | Reference |
| H₂ / Pd/C | Methanol or Ethanol, Room Temp. | 1-(4-fluorobenzyl)-4-amino-1H-pyrazole | wikipedia.org |
| Fe / HCl | Reflux | 1-(4-fluorobenzyl)-4-amino-1H-pyrazole | wikipedia.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 1-(4-fluorobenzyl)-4-amino-1H-pyrazole | stackexchange.com |
| NaBH₄ / Catalyst (e.g., Ni) | Ethanol, Reflux | 1-(4-fluorobenzyl)-4-amino-1H-pyrazole | jsynthchem.comnih.gov |
| Zinc (Zn) / NH₄Cl | Aqueous solution | 1-(4-fluorobenzyl)-4-hydroxylamino-1H-pyrazole | wikipedia.org |
A key aspect of the reactivity of 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole is the ability to selectively transform the nitro group without affecting the 4-fluorobenzyl moiety or the pyrazole (B372694) ring itself. The aforementioned reduction methods are generally chemoselective for the nitro group. For instance, catalytic hydrogenation with Pd/C or reductions with SnCl₂ will readily reduce the nitro group while leaving the C-F bond on the benzyl (B1604629) ring and the pyrazole nucleus intact. stackexchange.com
The nitro group is a versatile functional group that can undergo transformations beyond simple reduction. nih.gov While less common for synthetic purposes compared to reduction, other reactions include:
Conversion to other nitrogen-containing groups: The amine derived from the nitro group can be further functionalized, for example, through diazotization followed by substitution, allowing the introduction of a wide range of other groups.
Photochemical Reactions: Photoexcited nitroarenes have been shown to undergo distinct reactions, including facile reduction to amines or participation in C-N coupling reactions. rsc.org These methods, often proceeding under mild, visible-light-mediated conditions, represent an alternative to traditional reductive pathways. rsc.org
The selectivity of these transformations is crucial, as it allows for the targeted modification of the molecule, enabling the synthesis of a diverse range of derivatives from a common precursor.
Reactivity of the Pyrazole Ring
The pyrazole ring in this compound is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This character is significantly amplified by the strong electron-withdrawing effect of the 4-nitro group. This electronic profile makes the ring resistant to electrophilic attack but highly susceptible to nucleophilic attack.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic systems, including benzene (B151609). wikipedia.orgmasterorganicchemistry.com However, for this compound, EAS on the pyrazole ring is highly disfavored. There are several contributing factors:
Deactivation by the Nitro Group: The -NO₂ group is one of the most powerful deactivating groups for EAS, withdrawing electron density from the ring through both inductive and resonance effects. youtube.com
Inherent Electron Deficiency of Pyrazole: The pyrazole ring itself is a π-deficient heterocycle.
Protonation under Acidic Conditions: The strong acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) would lead to the protonation of the pyrazole nitrogen atoms, further increasing the ring's deactivation towards electrophiles. rsc.org
The C5 and C3 positions of the pyrazole ring are already electronically poor, and the presence of the nitro group at C4 further diminishes their nucleophilicity. Consequently, reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation on the pyrazole nucleus are not expected to occur under standard conditions. nih.govglobalresearchonline.net Any potential EAS would more likely occur on the 4-fluorobenzyl ring, though this ring is also deactivated by the bulky and electron-withdrawing nitropyrazole substituent.
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 4-nitropyrazole ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (NAS). nih.gov The nitro group strongly activates the ring for attack by nucleophiles. youtube.com
Two primary NAS pathways can be considered for this molecule:
Displacement of the Nitro Group: The nitro group itself can act as a leaving group and be displaced by a strong nucleophile. This is particularly common in highly nitrated pyrazoles. researchgate.net For example, reactions with nucleophiles such as ammonia, amines, or thiols can lead to the substitution of the 4-nitro group. researchgate.net
Cine-Substitution: In some N-substituted 4-nitropyrazoles, nucleophilic attack may occur at a position adjacent to the nitro group (e.g., C5), followed by the elimination of a proton and the nitro group, leading to substitution at the C5 position. This mechanism is observed in related systems like 1,4-dinitropyrazoles. researchgate.net
The reaction of this compound with a nucleophile (Nu⁻) could therefore proceed via attack at C4 to displace the nitro group, or at C5, potentially leading to a cine-substituted product. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
| Nucleophile Type | Potential Reaction Site | Potential Product | Reference |
| Amines (R-NH₂) | C4 | 1-(4-fluorobenzyl)-4-amino(R)-1H-pyrazole | researchgate.net |
| Thiols (R-SH) | C4 | 1-(4-fluorobenzyl)-4-thio(R)-1H-pyrazole | researchgate.net |
| Alkoxides (R-O⁻) | C4 | 1-(4-fluorobenzyl)-4-alkoxy(R)-1H-pyrazole | researchgate.net |
| Hydrazines (R-NHNH₂) | C5 (via ANRORC) | Rearranged pyrazole product | researchgate.net |
A more complex reaction pathway available to some nitrogen heterocycles, including nitropyrazoles, is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism provides a route to rearranged products that cannot be explained by simple NAS. It is distinct from direct substitution as it involves the cleavage and reformation of the heterocyclic ring. wikipedia.org
Research on related compounds, such as 3-methyl-1,4-dinitro-1H-pyrazole, has shown that they can react with 1,2-dinucleophiles like arylhydrazines via an ANRORC mechanism. researchgate.net In this process, the nucleophile initially attacks an electron-deficient carbon of the pyrazole ring (e.g., C5), leading to the formation of an intermediate that undergoes ring-opening. The resulting open-chain species then re-cyclizes in a different orientation before eliminating a leaving group to form the final, rearranged heterocyclic product. researchgate.net
For this compound, a reaction with a nucleophile like phenylhydrazine (B124118) could plausibly proceed through an ANRORC pathway. The proposed steps would be:
Addition: The nucleophile (e.g., the terminal nitrogen of phenylhydrazine) attacks the C5 position of the pyrazole ring.
Ring-Opening: The N1-N2 bond of the pyrazole ring cleaves, forming an open-chain intermediate.
Ring-Closure: A different nitrogen atom from the original nucleophile attacks a different part of the open-chain molecule to form a new five-membered ring.
Elimination: A leaving group is expelled to yield the final, stable aromatic pyrazole.
This mechanism can lead to the formation of regioisomers that would not be accessible through a direct substitution pathway. The occurrence of an ANRORC-type reaction is highly dependent on the substrate, the nucleophile, and the reaction conditions. researchgate.netwikipedia.org
Reactions Involving the Fluorobenzyl Moiety
The reactivity of the 4-fluorobenzyl group in this compound is primarily centered on the benzylic carbon and the aromatic ring. The presence of the fluorine atom and the pyrazole ring significantly influences the types of reactions that can occur and their mechanisms.
Influence of the Fluorine Atom on Reactivity and Electronic Properties
The fluorine atom at the para-position of the benzyl group exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). These competing effects modulate the electron density of the aromatic ring and influence the stability of reactive intermediates formed at the benzylic position.
The electron-withdrawing nature of the 4-nitro-1H-pyrazole substituent, attached to the benzylic carbon, further deactivates the fluorobenzyl ring towards electrophilic aromatic substitution. libretexts.org This deactivation makes reactions like nitration or halogenation on the fluorobenzyl ring less favorable compared to unsubstituted toluene (B28343).
Reactions at the benzylic carbon, such as free-radical bromination, are plausible. The stability of the resulting benzylic radical would be influenced by both the fluorine atom and the pyrazole moiety. The fluorine atom's inductive effect can destabilize a neighboring carbocation, but its effect on a radical is less pronounced. The pyrazole ring's electronic nature also plays a role in the stability of this radical intermediate.
Table 1: Comparison of Electronic Properties of Substituted Benzenes
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho, para-directing |
| -CH₃ | Electron-donating (+I) | Weak hyperconjugation | Activating, ortho, para-directing |
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly deactivating, meta-directing |
| -CH₂-(4-nitro-1H-pyrazol-1-yl) | Electron-withdrawing (-I) | N/A | Deactivating |
This table provides a qualitative comparison of the electronic effects of different substituents on a benzene ring.
Kinetic and Thermodynamic Aspects of Reactions
Specific kinetic and thermodynamic data for reactions involving the fluorobenzyl moiety of this compound are not extensively documented in the available literature. However, the principles of physical organic chemistry allow for a qualitative discussion of these aspects.
Kinetic Aspects:
The rates of reactions involving the fluorobenzyl group are dictated by the activation energy of the rate-determining step. For a hypothetical benzylic bromination, the rate would depend on the stability of the benzylic radical intermediate. masterorganicchemistry.com The electron-withdrawing 4-nitro-1H-pyrazole group would likely destabilize a benzylic radical, thus increasing the activation energy and slowing down the reaction rate compared to toluene.
For nucleophilic substitution reactions at the benzylic carbon, the reaction mechanism (SN1 or SN2) would be influenced by the stability of the potential benzylic carbocation. The fluorine atom and the pyrazole ring would both play a role in determining the favorability of a carbocation intermediate. The electron-withdrawing nature of these substituents would generally disfavor an SN1 pathway.
Thermodynamic Aspects:
The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS). In the context of bond-breaking and bond-forming reactions, bond dissociation energies (BDEs) are a key component of the enthalpy change.
The C-H bond at the benzylic position of the 4-fluorobenzyl group is expected to be weaker than a typical primary C-H bond due to the resonance stabilization of the resulting benzylic radical. However, the electronic effects of the fluorine atom and the pyrazole substituent will modulate this BDE.
Table 2: Estimated Bond Dissociation Energies (BDEs) of Benzylic C-H Bonds
| Compound | Benzylic C-H BDE (kcal/mol) |
| Toluene | 89.7 |
| 4-Fluorotoluene | ~90 |
| 1-Benzyl-4-nitro-1H-pyrazole (estimated) | > 90 |
| This compound (estimated) | > 90 |
The higher estimated BDE for the pyrazole-substituted compounds reflects the destabilizing electron-withdrawing effect of the 4-nitro-1H-pyrazole ring on the benzylic radical, making the C-H bond stronger and its homolytic cleavage less thermodynamically favorable.
Derivatization Strategies and Analogue Synthesis
Functionalization at the Nitro Position (e.g., via Reduction of Nitro Group)
The nitro group at the C4 position of the pyrazole (B372694) ring is a key functional handle for derivatization. One of the most fundamental and widely used transformations is its reduction to an amino group. This conversion transforms the electron-withdrawing nature of the nitro group into an electron-donating, nucleophilic amino group, opening up a vast number of subsequent chemical modifications.
The reduction of 4-nitropyrazoles to 4-aminopyrazoles is a well-established process, commonly achieved through catalytic hydrogenation. researchgate.netchim.it This reaction typically involves treating the 4-nitro-pyrazole substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol. This method is generally high-yielding and clean, affording the corresponding 4-aminopyrazole, in this case, 1-(4-fluorobenzyl)-4-amino-1H-pyrazole. researchgate.net
Once formed, the 4-amino group can be further derivatized in numerous ways:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Treatment with sulfonyl chlorides to produce sulfonamides. nih.gov
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.
This transformation from a nitro to an amino group is a cornerstone for creating analogues with significantly different electronic and steric properties, crucial for tuning the molecule's biological or material characteristics.
Substituent Variation on the 4-Fluorobenzyl Group
The 1-(4-fluorobenzyl) moiety provides another critical point for molecular diversity. Analogues can be synthesized by starting with 4-nitropyrazole and reacting it with a variety of substituted benzyl (B1604629) halides or other alkylating agents. The N-alkylation of pyrazoles is a standard synthetic procedure. nih.gov For instance, using different commercially available or synthesized benzyl bromides or chlorides allows for the introduction of a wide range of substituents on the phenyl ring.
Examples of possible variations include:
Electronic Modifications: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl, cyano) at different positions (ortho, meta, para) of the benzyl ring.
Steric Modifications: Incorporating bulkier groups (e.g., tert-butyl, isopropyl) to probe steric interactions.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or furan (B31954) rings.
Direct Functionalization of the Pyrazole Core (C3, C4, C5 positions)
Direct functionalization of the pyrazole core, particularly through C-H activation, has become a powerful tool for late-stage modification of such scaffolds. nih.gov For 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole, the C3 and C5 positions are primary targets for introducing new substituents. The C4 position is already occupied, but its strong electron-withdrawing nitro group significantly influences the regioselectivity of reactions at the other positions.
C5 Position: The C5 position is generally the most favored site for electrophilic substitution and metal-catalyzed C-H functionalization in 4-substituted pyrazoles. dntb.gov.uaacs.org The presence of the electron-withdrawing nitro group at C4 further activates the C5 position for certain reactions, such as direct arylation. Palladium-catalyzed direct arylation reactions, for example, provide a powerful method to introduce various aryl or heteroaryl groups at the C5 position by coupling with aryl bromides. academie-sciences.fracademie-sciences.frresearchgate.net
C3 Position: Functionalization at the C3 position is generally more challenging than at C5 due to electronic factors. However, specific directing group strategies or the use of particular catalytic systems can achieve C3 functionalization.
Achieving regioselectivity is paramount when functionalizing the pyrazole core. Several techniques have been developed to control the position of substitution.
Blocking Groups: A reliable method to control regioselectivity is the use of a blocking group. For instance, a temporary group can be placed at the more reactive C5 position to force functionalization at C3, after which the blocking group is removed. In the case of direct arylation, a chloro group at C5 has been used to direct the reaction to the C4 position. acs.orgnih.gov While the target molecule already has a substituent at C4, this principle of using blocking groups is a key regioselective technique.
Metal-Catalyzed C-H Activation: Transition-metal-catalyzed reactions, particularly with palladium, rhodium, or copper, are central to modern regioselective functionalization. mdpi.com The choice of catalyst, ligand, and reaction conditions can finely tune the selectivity between the C3 and C5 positions. For 4-nitropyrazoles, palladium-catalyzed arylation has been shown to be a highly regioselective method for functionalizing the C5 position. acs.orgnih.gov
The table below summarizes potential regioselective reactions for the pyrazole core.
| Position | Reaction Type | Reagents/Conditions | Expected Outcome |
| C5 | Direct Arylation | Aryl bromide, Pd(OAc)₂, KOAc | Introduction of an aryl group at C5. academie-sciences.fracademie-sciences.fr |
| C5 | Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduction of a bromine or chlorine atom at C5. |
| C3/C5 | Nitration | Fuming HNO₃ / H₂SO₄ | Introduction of a second nitro group, regioselectivity depends on conditions. |
Table 1: Potential regioselective functionalization reactions for the this compound core.
Synthesis of Pyrazole-Fused Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. researchgate.net The most common strategy involves the reduction of the C4-nitro group to a 4-amino group, which then serves as a versatile building block for subsequent cyclization reactions. chim.it This 4-aminopyrazole derivative contains a nucleophilic amino group ortho to the C5 position, making it an ideal precursor for constructing fused six-membered rings.
By reacting the 4-aminopyrazole intermediate with various bifunctional reagents, a range of fused systems can be accessed:
Pyrazolo[3,4-b]pyridines: These can be synthesized by the condensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or α-methylene ketones. semanticscholar.orgbeilstein-journals.org
Pyrazolo[3,4-d]pyrimidines: Reaction of 4-aminopyrazoles with reagents like formamide, urea, or carbon disulfide can lead to the formation of the fused pyrimidine (B1678525) ring. semanticscholar.org
Pyrazolo[3,4-d]pyridazines: Cyclization with hydrazine (B178648) can be used to form the fused pyridazine (B1198779) system. semanticscholar.org
The table below illustrates some potential transformations.
| Fused System | Co-reactant Example | Reaction Type |
| Pyrazolo[3,4-b]pyridine | Acetylacetone (a 1,3-diketone) | Condensation/Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Formamide | Cyclocondensation |
| Pyrazolo[3,4-c]pyrazole | Hydrazine | Cyclization |
| Thieno[3,4-c]pyrazole | Methyl thioglycolate (with prior C5-formylation) | Condensation/Cyclization |
Table 2: Examples of pyrazole-fused heterocyclic systems synthesized from derivatives of the title compound.
Design and Synthesis of Compound Libraries for Structure-Property Relationship Studies
The development of compound libraries is a systematic approach to explore structure-activity relationships (SAR) or structure-property relationships (SPR). nih.govrsc.org The synthetic strategies outlined in the previous sections provide the foundation for creating a focused library of analogues based on the this compound scaffold. A combinatorial or parallel synthesis approach can be employed to efficiently generate a large number of distinct compounds. mdpi.comresearchgate.net
The design of such a library involves identifying key points of diversity on the core structure and introducing a variety of building blocks at these positions. For the target molecule, there are at least three clear points of diversity:
N1-Substituent: The 4-fluorobenzyl group can be replaced by a wide range of other substituted benzyl or alkyl groups.
C5-Position: The C-H bond at the C5 position can be functionalized with different aryl, alkyl, or halogen substituents.
C4-Position: The nitro group can be reduced to an amine and subsequently acylated, alkylated, or otherwise modified.
A combinatorial library can be constructed by systematically combining building blocks at each of these positions. For example, a matrix can be designed where a set of 10 different benzyl bromides (Diversity Point 1) are reacted with 4-nitropyrazole. Each of these 10 products could then be subjected to 15 different C5-arylation reactions (Diversity Point 2). Finally, the resulting 150 compounds could undergo reduction of the nitro group followed by reaction with 10 different acyl chlorides (Diversity Point 3), theoretically yielding 1500 unique analogues.
| Point of Diversity | Example Building Blocks / Reagents | Resulting Structural Variation |
| N1-Benzyl Ring | Substituted Benzyl Bromides (e.g., 4-chloro, 4-methoxy, 3-cyano) | Modifies electronics and sterics of the N1-substituent. |
| C5-Position | Substituted Aryl Bromides (for Pd-catalyzed arylation) | Introduces diverse aryl groups at C5. |
| C4-Amine (post-reduction) | Acyl Chlorides, Sulfonyl Chlorides, Aldehydes (for reductive amination) | Creates a variety of amide, sulfonamide, and amine derivatives at C4. |
Table 3: A conceptual design for a combinatorial library based on the this compound scaffold.
This systematic approach allows researchers to efficiently map the chemical space around the core structure, leading to a deeper understanding of how specific structural modifications influence the compound's properties and function.
Advanced Applications in Materials Science and Supramolecular Chemistry
Coordination Chemistry of Pyrazole (B372694) Derivatives as Ligands
The coordination chemistry of pyrazole-based ligands is a rich and expanding field, with applications ranging from catalysis to the synthesis of complex supramolecular architectures. The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, leading to the formation of stable and diverse metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole derivatives, including those structurally similar to 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole, typically involves the reaction of the pyrazole ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
For instance, the interaction of metal hexafluoroacetylacetonates with fluorinated pyrazolyl-substituted nitronyl nitroxide radicals has led to the synthesis of new metal complexes. mdpi.com These complexes have been characterized using methods such as X-ray crystallography and magnetometry to elucidate their dimeric structures and magnetic properties. mdpi.com In a typical synthesis, the metal salt and the pyrazole ligand are dissolved in a solvent like toluene (B28343) and the reaction is carried out at a specific temperature to yield the desired complex. mdpi.com
Spectroscopic techniques are crucial for the characterization of these metal complexes. FT-IR spectroscopy can confirm the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring. mdpi.com UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. Nuclear Magnetic Resonance (NMR) spectroscopy, where applicable, can give detailed information about the structure of the complex in solution.
Table 1: Spectroscopic Data for Characterization of Pyrazole-Metal Complexes
| Technique | Information Obtained |
|---|---|
| FT-IR | Confirmation of ligand coordination, identification of functional groups. |
| UV-Vis | Electronic transitions, coordination geometry. |
| NMR | Solution-state structure, ligand environment. |
Chelation Modes and Ligand Denticity
Pyrazole derivatives can coordinate to metal ions in various ways, acting as monodentate, bidentate, or bridging ligands. The specific chelation mode and denticity depend on the structure of the pyrazole ligand, the nature of the metal ion, and the reaction conditions. In the case of this compound, the N2 atom of the pyrazole ring is the most likely coordination site.
In some complexes, the pyrazole ligand acts as a neutral monodentate ligand, coordinating to the metal center through one of its nitrogen atoms. pen2print.org However, upon deprotonation, the resulting pyrazolato anion can act as a bridging ligand between two metal centers. nih.gov The presence of substituents on the pyrazole ring can influence the coordination behavior. For example, in complexes with pyrazol-4-yl nitronyl nitroxide, the coordination can occur through the pyrazolyl nitrogen atom only, or involve both the nitrogen and oxygen atoms of the nitronyl nitroxide group. rsc.org
The denticity of the ligand, which is the number of donor atoms that can bind to a central metal atom, is a key factor in determining the structure and stability of the resulting metal complex. While this compound itself is likely to be a monodentate ligand, the incorporation of additional coordinating groups into the pyrazole structure can lead to multidentate ligands that form highly stable chelate complexes.
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes containing pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity of the metal complex.
For example, in situ generated catalysts from nitro-functionalized pyrazole derivatives and copper(II) salts have been shown to be effective in the oxidation of catechol to o-quinone. researchgate.netmdpi.com The catalytic activity of these complexes is dependent on factors such as the nature of the ligand, the counterion of the copper salt, and the solvent used. researchgate.netmdpi.com The presence of a nitro group on the pyrazole ring can enhance the catalytic activity by modifying the electronic properties of the ligand and the metal center. researchgate.netmdpi.com
Protic pyrazole complexes have also been investigated for their catalytic applications in various chemical transformations. nih.gov The NH group of the pyrazole ligand can play a crucial role in the catalytic cycle, participating in proton transfer steps or acting as a hydrogen bond donor to stabilize transition states. nih.gov
Pyrazole-Based Materials with Tunable Properties
The versatility of pyrazole derivatives as ligands has been exploited in the design and synthesis of advanced materials with tunable properties, such as Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, catalysis, and sensing.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of pyrazole-based ligands in the synthesis of MOFs has led to the development of materials with interesting structural features and functionalities. The ability to modify the pyrazole ligand allows for the tuning of the pore size, shape, and chemical environment of the resulting MOF.
For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have been synthesized and characterized. rsc.org These materials exhibit undulating 2D layers linked by the pyrazole pillars, creating one-dimensional channels with potential applications in gas separation. rsc.org Pyrazolate-based MOFs have also been investigated for the selective capture of formaldehyde, demonstrating the potential of these materials in environmental remediation. dtu.dkresearchgate.net
Coordination polymers, which are extended structures formed by the coordination of metal ions with organic ligands, have also been constructed using pyrazole derivatives. The nature of the ligand and the metal ion determines the dimensionality and topology of the resulting coordination polymer.
Photophysical Properties and Optoelectronic Applications
Pyrazole derivatives and their metal complexes often exhibit interesting photophysical properties, including fluorescence and nonlinear optical (NLO) activity. nih.gov These properties make them promising candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors.
The photophysical properties of pyrazole-based materials can be tuned by modifying the structure of the pyrazole ligand. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to changes in the absorption and emission spectra. The presence of a nitro group, as in this compound, can significantly influence the electronic and optical properties of the molecule, potentially leading to enhanced NLO behavior. nih.gov
Studies on pyrazolyl-substituted polyconjugated molecules have highlighted their potential for optoelectronic applications. researchgate.net The investigation of the photophysical properties of newly synthesized pyrazole derivatives is an active area of research, with the aim of developing new materials for advanced technological applications. pjoes.com Fluorescent zirconium-based MOFs have been developed for the selective detection of nitro explosives, showcasing the potential of pyrazole-containing materials in sensing applications. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole bldpharm.com |
| 4-nitropyrazole nih.gov |
| 2-(4-nitrophenyl)-1H-benzimidazole nih.gov |
| N-(4-nitrobenzyl) benzene-1,2-diamine nih.gov |
| 4-nitrobenzaldehyde nih.gov |
| o-phenylenediamine nih.gov |
| 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 researchgate.net |
| 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide mdpi.com |
| pyrazol-4-yl nitronyl nitroxide rsc.org |
| 4-methylpyrazole nih.gov |
| 3-methylpyrazole nih.gov |
| 3,5-dimethylpyrazole nih.gov |
Energetic Materials (as a chemical class for further research, not specific to this compound)
Nitrated-pyrazole-based compounds have garnered significant attention within the field of energetic materials (EMs). nih.gov This interest stems from their desirable properties, which include high heats of formation, high density, adaptable thermal stability, and impressive detonation performance. nih.govnih.gov These characteristics make them promising candidates for applications in explosives, propellants, and pyrotechnics, addressing the increasing demand for materials that are powerful, yet insensitive and environmentally friendly. nih.govresearchgate.net
The pyrazole structure serves as an effective energetic backbone due to its high nitrogen content and compact nature, which contribute to low sensitivity and good thermal stability. energetic-materials.org.cn The introduction of nitro groups (–NO₂) onto the pyrazole ring is a key strategy for enhancing the energetic properties of these compounds. researchgate.net Researchers have explored various nitrated pyrazole structures, including monopyrazoles with nitro groups, bispyrazoles, and their derivatives. nih.govnih.gov The ultimate goals in this area of research include the development of novel insensitive high-energy materials, the creation of potential candidates for castable explosives, and the discovery of cost-effective and green synthesis strategies. nih.govnih.gov While many nitropyrazoles are used as intermediates for more complex energetic materials, they represent a significant class of compounds for designing the next generation of high-performance EMs. nih.gov
Table 1: Properties of Nitrated Pyrazole-Based Energetic Compounds
| Property | Description | Significance in Energetic Materials |
|---|---|---|
| High Heat of Formation | The amount of energy released when the compound is formed from its constituent elements. | A higher positive heat of formation contributes to greater energy release upon detonation. nih.gov |
| High Density | The mass of the material per unit volume. | Higher density generally correlates with higher detonation velocity and pressure. nih.gov |
| Thermal Stability | The ability of the compound to resist decomposition at elevated temperatures. | Crucial for the safe handling, storage, and processing of energetic materials. energetic-materials.org.cn |
| Low Sensitivity | Resistance to initiation by external stimuli such as impact, friction, or shock. | A key safety feature, reducing the risk of accidental detonation. nih.govenergetic-materials.org.cn |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. Pyrazole derivatives are particularly adept at forming such assemblies due to the specific arrangement of hydrogen bond donors and acceptors in their structure. nih.gov The pyrazole ring contains a pyridinic nitrogen atom that acts as a hydrogen-bond acceptor and an adjacent NH group that serves as a hydrogen-bond donor. nih.govnih.gov This arrangement facilitates the formation of predictable and robust hydrogen-bonded networks, which are fundamental to self-assembly processes. nih.gov
The self-assembly of pyrazole derivatives can lead to the formation of various well-defined supramolecular motifs, such as dimers, trimers, tetramers, and one-dimensional chains known as catemers. nih.govresearchgate.net The specific motif that forms is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net These substituents can introduce steric hindrance or additional interaction sites that guide the assembly process. researchgate.net For a molecule like this compound, the N1 position is substituted, meaning the classic N-H···N hydrogen bonding between pyrazole rings is not possible. However, the molecule can still participate in self-assembly through other non-covalent interactions involving the nitro group, the fluorophenyl ring, and C-H bonds on the pyrazole and benzyl (B1604629) groups.
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com Non-covalent interactions are the primary tools used to control the packing of molecules in a crystal lattice. mdpi.comresearchgate.net In pyrazole derivatives, a variety of these interactions work in concert to dictate the final supramolecular architecture.
For this compound, several key non-covalent interactions are expected to play a role in its crystal structure:
Hydrogen Bonding: While lacking the traditional N-H donor, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyrazole ring and the benzyl group can act as donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrazole ring can act as acceptors. mdpi.com
π-π Stacking: The aromatic pyrazole and fluorophenyl rings can interact through π-π stacking. These interactions, where the electron clouds of the aromatic rings overlap, are crucial in organizing molecules into columns or layers. mdpi.comresearchgate.net
Halogen Bonding: The fluorine atom on the benzyl group can act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules.
Dipole-Dipole Interactions: The highly polar nitro group (–NO₂) introduces strong dipole moments, leading to significant dipole-dipole interactions that influence molecular alignment in the crystal.
The interplay of these forces—from stronger hydrogen bonds to weaker van der Waals forces—stabilizes the three-dimensional structure and is fundamental to designing crystalline materials with specific physical and chemical properties. researchgate.net
Table 2: Key Non-Covalent Interactions in Pyrazole Crystal Engineering
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| N-H···N Hydrogen Bond | A strong, directional interaction between the NH of one pyrazole and the N of another. | Absent due to substitution at the N1 position. |
| C-H···O/N Hydrogen Bond | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors. | Likely to be a significant organizing force, involving the nitro group and pyrazole nitrogen. mdpi.com |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Expected between both the pyrazole and fluorophenyl rings, influencing packing. mdpi.com |
| Halogen Interactions | Interactions involving the fluorine atom, which can influence molecular conformation and packing. | The C-F bond can participate in various weak interactions. |
Pyrazole Derivatives as Components in Chemical Sensors (mechanism-focused)
Pyrazole derivatives are a versatile class of compounds used in the design of chemosensors, which are molecules that signal the presence of specific chemical species. nih.govresearchgate.net Their utility stems from their robust chelating ability with metal ions and their favorable photophysical properties. nih.govrsc.org The pyrazole scaffold can be readily functionalized with different groups to tune its selectivity and sensitivity for a wide range of analytes, including metal ions and anions. nih.gov
The operation of these sensors is based on a change in a measurable signal, typically color (colorimetric) or fluorescence (fluorometric), upon binding to the target analyte. nih.govrsc.org This change is driven by several well-understood photophysical mechanisms:
Photoinduced Electron Transfer (PET): In a PET sensor, the pyrazole-based receptor is linked to a fluorophore. In the "off" state, the receptor quenches the fluorescence through electron transfer. Upon binding an analyte, the electron transfer is inhibited, and the fluorescence is turned "on."
Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group connected to an electron-accepting group through a π-conjugated system. Analyte binding alters the electronic properties of the donor or acceptor, causing a shift in the absorption or emission wavelength. nih.gov
Metal-Ligand Charge Transfer (MLCT): In this mechanism, the binding of a metal ion to the pyrazole ligand facilitates an electronic transition between the metal and the ligand upon excitation with light. This process can result in strong absorption bands, leading to a distinct colorimetric response. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.
The pyrazole unit can act either as a structural component and fluorophore itself or as a chelating ligand that positions the analyte for interaction with a separate signaling unit. nih.gov The design of the sensor dictates the specific mechanism and its selectivity toward the target analyte. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step nucleophilic aromatic substitution (SNAr) reactions. For example, 4-fluorobenzylamine can react with halogenated pyrazole intermediates under anhydrous alkaline conditions (e.g., using DBU as a base) to introduce the benzyl group. Subsequent nitration at the 4-position of the pyrazole ring is achieved using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., excess 4-fluorobenzylamine to drive SNAr completion) .
Q. How is crystallographic data for this compound refined to resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Using high-resolution data (θ > 25°) to refine anisotropic displacement parameters.
- Validating hydrogen bonding and π-stacking interactions via Olex2 or Mercury visualization tools .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 500 MHz) identifies substitution patterns (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm as a singlet; nitro group deshielding pyrazole protons to δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 252.08) and detects impurities .
- Elemental Analysis : Matches calculated C, H, N, and F percentages within ±0.4% .
Advanced Research Questions
Q. How can unexpected byproducts (e.g., diarylated compounds) be mitigated during SNAr reactions?
- Methodology : Unintended diarylation (e.g., ’s formation of bis-benzimidazole derivatives) arises from competing N-demethylation or self-catalyzed pathways. Mitigation strategies include:
- Kinetic Control : Shorter reaction times (<24 h) and lower temperatures (40–60°C) to favor mono-substitution.
- Protecting Groups : Temporarily blocking reactive amines (e.g., tert-butoxycarbonyl, BOC) prior to SNAr .
- Catalyst Screening : Testing palladium or copper catalysts to enhance regioselectivity .
Q. What computational methods predict the reactivity of the nitro group in electrophilic or reductive transformations?
- Methodology :
- DFT Calculations : Gaussian or ORCA software models nitro group charge distribution (e.g., Mulliken charges at C4) to predict susceptibility to reduction (e.g., with H₂/Pd-C) or nucleophilic attack .
- Transition State Analysis : Identifies steric hindrance from the 4-fluorobenzyl group using Avogadro or PyMol .
Q. How do substituent modifications (e.g., fluoro vs. chloro analogs) influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric Replacement : Synthesize analogs (e.g., 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole) and compare IC₅₀ values in target assays (e.g., kinase inhibition).
- Pharmacophore Mapping : MOE or Schrödinger software evaluates electrostatic/hydrophobic interactions (e.g., fluorobenzyl’s enhanced membrane permeability vs. chloro analogs) .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
